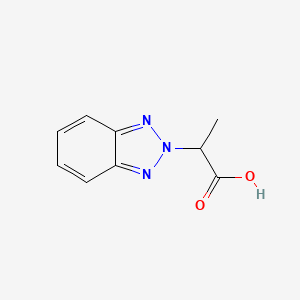

2-Benzotriazol-2-yl-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

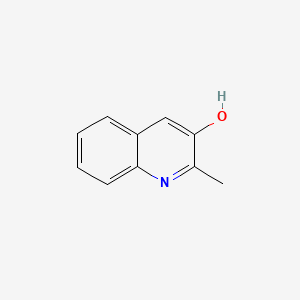

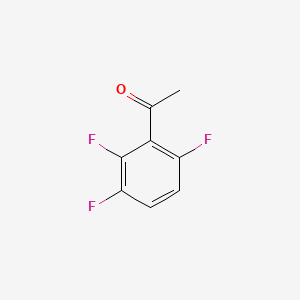

2-Benzotriazol-2-yl-propionic acid is a biochemical used for proteomics research . It has a molecular formula of C9H9N3O2 and a molecular weight of 191.19 .

Synthesis Analysis

The synthesis of benzotriazole derivatives, including 2-Benzotriazol-2-yl-propionic acid, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Molecular Structure Analysis

The molecular structure of 2-Benzotriazol-2-yl-propionic acid is based on the benzotriazole fragment, which is a bicyclic compound consisting of two fused rings . Its five-membered ring contains three consecutive nitrogen atoms .Chemical Reactions Analysis

Benzotriazole, the core structure of 2-Benzotriazol-2-yl-propionic acid, is known for its unique reactivity. It can be introduced into a molecule through a variety of reactions, activating the molecule towards numerous transformations .科学的研究の応用

Anticonvulsant Activities

2-Benzotriazol-2-yl-propionic acid derivatives have demonstrated notable anticonvulsant activities. Specifically, 2,3-benzodiazepine derivatives, which are structurally related to 2-Benzotriazol-2-yl-propionic acid, have shown effectiveness against various models of experimental epilepsy. The introduction of thiocarbonyl groups at certain positions of the molecular structure enhances their anticonvulsant effects and prolongs their protective action against seizures. These compounds act as AMPA receptor antagonists, contributing to their anticonvulsant properties without affecting the benzodiazepine receptor (BZR) (Sarro et al., 2003) (Chimirri et al., 1998).

Hypolipidemic Activity

2-Benzotriazol-2-yl-propionic acid derivatives have also been explored for their potential hypolipidemic activities. A study focused on the structural activity relationship of 3-(4-Phenoxybenzoyl) propionic acids revealed that specific derivatives, particularly those with acetylthio groups, demonstrated significant hypolipidemic activities in animal models (Tomisawa et al., 1985).

Neurotoxicity and Endocrine Disruption

Benzotriazole, a compound related to 2-Benzotriazol-2-yl-propionic acid, has been studied for its potential neurotoxic and endocrine-disrupting effects in aquatic organisms. Research indicates that it can induce molecular responses in the brain and adversely affect aquatic species in a sex-dependent manner, altering levels of certain hormones and affecting reproductive health (Liang et al., 2014) (Liang et al., 2016).

特性

IUPAC Name |

2-(benzotriazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-10-7-4-2-3-5-8(7)11-12/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFDXKZSXMHONU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1N=C2C=CC=CC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzotriazol-2-yl-propionic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-Furyl)ethylidene]malononitrile](/img/structure/B1297088.png)

![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)